Ethyl 3-[(2-ethylbutanoyl)amino]benzoate
Description
Ethyl 3-[(2-ethylbutanoyl)amino]benzoate is an organic compound featuring a benzoate ester core substituted at the 3-position with a (2-ethylbutanoyl)amino group. Its structure comprises an ethyl ester group (C₆H₅COOEt) and a branched aliphatic amide moiety (2-ethylbutanoyl). This compound is part of a broader class of benzoate derivatives, which are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C15H21NO3 |
|---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
ethyl 3-(2-ethylbutanoylamino)benzoate |
InChI |
InChI=1S/C15H21NO3/c1-4-11(5-2)14(17)16-13-9-7-8-12(10-13)15(18)19-6-3/h7-11H,4-6H2,1-3H3,(H,16,17) |
InChI Key |
XDDOBXVRLJKKBZ-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)OCC |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Ethyl 3-[(2-ethylbutanoyl)amino]benzoate can be contextualized by comparing it to analogous benzoate derivatives. Key differences in substituents, synthesis routes, and bioactivity are highlighted below.
Structural Analogues and Substituent Effects
The following table summarizes structurally related compounds and their distinguishing features:
Notes:
- Biological Activity: Compounds like I-6702 (isoquinoline-dione) and I-6501 (isoxazole) are designed for targeted biological interactions, such as kinase inhibition, whereas this compound’s branched aliphatic chain may enhance lipophilicity, favoring antimicrobial activity .
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